(2-Fluorophenyl)dimethylphosphine oxide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-dimethylphosphoryl-2-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FOP/c1-11(2,10)8-6-4-3-5-7(8)9/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOXYCSCKWIAJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Fluorophenyl Dimethylphosphine Oxide and Its Precursors
Strategies for Carbon-Phosphorus Bond Formation in Fluorinated Arenes
The creation of a direct bond between a fluorinated aryl group and a phosphorus atom is a cornerstone in the synthesis of compounds like (2-Fluorophenyl)dimethylphosphine oxide. Transition metal catalysis, particularly with palladium, has become a principal and versatile tool for this purpose.
Palladium-catalyzed cross-coupling reactions, often referred to as Hirao-type reactions, represent a powerful method for forming C-P bonds. nih.gov This approach typically involves the reaction of an aryl halide or sulfonate with a secondary phosphine (B1218219) oxide (SPO), such as dimethylphosphine (B1204785) oxide, in the presence of a palladium catalyst and a base. liv.ac.ukorganic-chemistry.org The general transformation allows for the direct coupling of the phosphorus center with the aromatic ring. liv.ac.uk
The choice of the aryl precursor is critical. While aryl bromides and iodides are commonly used, activated sulfonates like aryl nonaflates, derived from readily available phenols, have also been successfully employed. nih.govacs.org The catalytic cycle generally involves the oxidative addition of the aryl electrophile to a Pd(0) species, followed by reaction with the secondary phosphine oxide and subsequent reductive elimination to yield the tertiary phosphine oxide product and regenerate the catalyst. acs.org Various palladium sources can be utilized, including palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). nih.govorganic-chemistry.org
A study on the synthesis of medchem-relevant building blocks demonstrated the use of dimethylphosphine oxide in Pd-catalyzed cross-coupling reactions with various functionalized (Het)aromatic halides, highlighting the robustness of this method. enamine.net
Table 1: Examples of Palladium-Catalyzed C-P Cross-Coupling Conditions
| Aryl Precursor | Phosphorus Source | Catalyst System | Base | Solvent | Yield | Reference |
| Aryl Nonaflate | Diphenylphosphine (B32561) oxide | Pd(OAc)₂ / NaI | Cs₂CO₃ | Toluene | High | nih.gov |
| Aryl Bromide | Secondary Phosphine Oxide | Pd₂(dba)₃ / PPh₃ | K₂CO₃ / Cs₂CO₃ | 1,4-Dioxane (B91453) | Excellent | liv.ac.uk |
| (Het)aryl Halide | Secondary Phosphine Oxide | Pd(OAc)₂ / dppf | NaOtBu | Toluene | 35-98% | organic-chemistry.org |
| 2-Iodoaniline (B362364) | Dimethylphosphine hydrogen | Pd(OAc)₂ / Xantphos | K₃PO₄ | DMF | High | google.com |
The efficiency and scope of palladium-catalyzed C-P bond formation are heavily influenced by the choice of ligand coordinated to the palladium center. Ligands are crucial for stabilizing the catalyst, facilitating the key steps of the catalytic cycle, and enabling the use of more challenging substrates, such as less reactive aryl chlorides. acs.orgorganic-chemistry.org
For the arylation of secondary phosphine oxides, various phosphine-based ligands have been investigated. Bidentate phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) and bulky, electron-rich monophosphine ligands have proven effective. organic-chemistry.org For example, the keYPhos ligand has been successfully used in the palladium-catalyzed coupling of aryl chlorides with secondary phosphines. acs.org The ligand's steric and electronic properties can be tuned to optimize the reaction for specific substrates, preventing side reactions and improving yields. organic-chemistry.org
In some cases, secondary phosphine oxides themselves can act as preligands; an air-stable SPO was used to derive a palladium catalyst for efficient intramolecular α-arylations. organic-chemistry.org The development of novel P-chiral phosphines and ligands often relies on these ligand-enabled arylation methods, demonstrating their importance in accessing structurally diverse phosphorus compounds. figshare.comnih.gov
Functional Group Transformations for Phosphine Oxide Formation
An alternative synthetic route involves forming a tertiary phosphine first, followed by a functional group transformation to create the phosphine oxide. This can also include nucleophilic substitution strategies where the phosphorus moiety is introduced onto the aromatic ring.
The oxidation of a tertiary phosphine, such as (2-Fluorophenyl)dimethylphosphine, to its corresponding phosphine oxide is a common and often high-yielding transformation. This step is typically straightforward due to the high oxophilicity of phosphorus(III). A variety of oxidizing agents can be employed for this purpose.
While many trialkylphosphines are sensitive to air, their oxidation in the atmosphere is not always clean and can lead to various P(V) species. nih.gov However, controlled oxidation using specific reagents provides the desired phosphine oxide selectively. Common laboratory oxidants include hydrogen peroxide (H₂O₂), peroxy acids, and potassium permanganate. A particularly efficient and clean method involves the use of air, which can be facilitated by adsorbing the phosphine onto activated carbon. This surface-assisted air oxidation has been shown to quantitatively convert both trialkyl- and triarylphosphines to their oxides at ambient temperature. nih.gov
Nucleophilic substitution reactions offer another avenue for C-P bond formation. In this approach, a phosphorus-containing nucleophile displaces a suitable leaving group on the fluorinated aromatic ring. While direct nucleophilic aromatic substitution (SɴAr) on an unactivated fluoroarene is challenging, the reaction can be facilitated by activating the ring with electron-withdrawing groups or by using highly reactive organometallic phosphorus reagents. nih.gov
A more versatile strategy involves the conversion of fluorinated phenols into derivatives with better leaving groups, such as nonaflates. These activated precursors can then undergo palladium-catalyzed cross-coupling with secondary phosphine oxides, a method that combines elements of both nucleophilic substitution (at the sulfonate group) and cross-coupling chemistry. nih.gov This allows for the efficient preparation of aryl phosphorus compounds from readily available phenol (B47542) starting materials. nih.govacs.org Another approach involves the quaternization of tertiary phosphines with aryl bromides, followed by hydrolysis to yield the aryldiphenylphosphine oxide, a two-step method that can be applied to synthesize phosphine oxides that are otherwise difficult to access. semanticscholar.org
Optimization of Reaction Conditions and Yields in this compound Synthesis
Achieving high yields and purity in the synthesis of this compound requires careful optimization of various reaction parameters. For palladium-catalyzed cross-coupling reactions, the interplay between the catalyst, ligand, base, solvent, temperature, and reaction time is crucial. nih.govnih.gov
Optimization studies have revealed that the choice of base, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄), can significantly impact the reaction outcome. nih.govgoogle.com The solvent also plays a key role, with polar aprotic solvents like DMF or ethereal solvents like 1,4-dioxane often providing good results. liv.ac.ukgoogle.com
A notable optimization involves the addition of iodide salts, such as sodium iodide (NaI), to palladium-catalyzed couplings of aryl nonaflates. The presence of iodide was found to dramatically accelerate the reaction, allowing for shorter reaction times (e.g., from 24 hours down to 4 hours) and often leading to improved yields. nih.govacs.org This accelerating effect is proposed to occur through mechanisms other than the in-situ formation of a more reactive aryl iodide intermediate. nih.govacs.org The concentration of initiators and reagents is also a critical factor that is often optimized to ensure the reaction proceeds to completion efficiently. researchgate.netnih.gov
Table 2: Effect of Iodide Additive on a Pd-Catalyzed C-P Coupling Reaction
| Entry | Aryl Precursor | Additive | Reaction Time | Yield of Phosphine Oxide | Reference |
| 1 | p-tolyl nonaflate | None | 24 h | 79% | nih.gov |
| 2 | p-tolyl nonaflate | NaI (1 equiv) | 4 h | 94% | nih.gov |
| 3 | p-tolyl iodide | None | 1.5 h | 34% | nih.gov |
This table illustrates that while the aryl iodide reacts faster, it gives a much lower yield compared to the nonaflate. The addition of NaI to the nonaflate reaction not only accelerates the process but also improves the yield, demonstrating a clear optimization. nih.gov
Green Chemistry Principles in the Synthesis of Fluorinated Phosphine Oxides
The growing emphasis on sustainable chemical manufacturing has spurred the integration of green chemistry principles into the synthesis of complex molecules, including fluorinated phosphine oxides. These principles focus on developing environmentally benign and efficient methodologies that minimize waste, reduce the use of hazardous materials, and improve energy efficiency. rsc.orgmdpi.com Research in organophosphorus chemistry has increasingly focused on adopting these principles through various strategies such as the use of safer reagents, alternative energy sources, and reactions with high atom economy. rsc.orgrsc.org
Key Green Chemistry Strategies
Several key strategies are being employed to make the synthesis of organophosphorus compounds more sustainable:
Use of Greener Solvents and Reagents : Traditional methods often rely on hazardous solvents and toxic reagents. researchgate.netnih.gov A green approach involves replacing these with safer alternatives, such as using water as a solvent or employing solvent-free conditions. rsc.org
Alternative Energy Sources : To enhance energy efficiency and reduce reaction times, alternative energy sources like microwaves, visible light, and ultrasound are utilized. rsc.orgresearchgate.net Photocatalyzed and electrochemical syntheses represent significant advancements in this area. rsc.orgrsc.org
Atom Economy : This principle, central to green chemistry, aims to maximize the incorporation of atoms from the reactants into the final product, thereby minimizing waste. jk-sci.com Addition reactions, for example, are inherently more atom-economical than substitution or elimination reactions. rsc.org
Catalysis : The use of catalysts, particularly recyclable or biocatalysts, can improve reaction efficiency and reduce the need for stoichiometric reagents that generate waste. rsc.orgjk-sci.com
Application in Fluorinated Phosphine Oxide Synthesis
The synthesis of fluorinated phosphine oxides presents unique challenges due to the high reactivity and potential hazards of fluorinating agents. Applying green chemistry principles addresses these challenges directly.
One significant development is the move away from hazardous fluorinating reagents. Traditional syntheses of fluorinated organophosphorus(V) compounds often depended on dangerous reagents like xenon difluoride (XeF₂). researchgate.netnih.gov A greener alternative is the Deoxygenative Fluorination (DOF) approach. This method uses readily available and easy-to-handle phosphine oxides as starting materials and replaces harsh fluorinating agents with a combination of oxalyl chloride and potassium fluoride (B91410) (KF). researchgate.netnih.gov This process not only avoids pyrophoric P(III) starting materials but also circumvents the need for highly toxic fluorinating gases. researchgate.netnih.gov
The table below compares traditional and greener fluorinating agents used in the synthesis of organophosphorus compounds.
| Reagent Type | Example(s) | Key Hazards | Green Alternative(s) | Advantages of Alternative |
| Traditional | Xenon Difluoride (XeF₂) | Highly toxic, strong oxidizer | Oxalyl Chloride / Potassium Fluoride (KF) | Safer, easier to handle, less hazardous byproducts. researchgate.netnih.gov |
| Traditional | Sulfuryl Fluoride (SO₂F₂) Gas | Highly toxic gas, difficult to handle | SHC5® / Potassium Fluoride (KF) | Solid reagents, safer handling, minimal non-toxic byproducts (NaCl, KCl). osaka-u.ac.jpsciencedaily.com |
Furthermore, photocatalysis offers a promising green route for constructing phosphine oxides. For instance, a metal-free, photocatalyzed radical difunctionalization of acetylene (B1199291) has been developed for the synthesis of C2-linked phosphine compounds. rsc.org This method is notable for its mild reaction conditions (room temperature, 1 atm acetylene), 100% atom economy, and operational simplicity. rsc.org Such visible-light-driven protocols avoid the need for high-energy input and often proceed without the need for transition-metal catalysts, which can be toxic and costly. rsc.org
The following table summarizes the application of various green chemistry principles to the synthesis of fluorinated phosphine oxides and related compounds.
| Green Principle | Synthetic Strategy | Example Application | Key Advantages |
| Safer Reagents | Deoxygenative Fluorination (DOF) | Synthesis of R₃PF₂, R₂PF₃, and RPF₄ compounds from phosphine oxides. researchgate.netnih.gov | Avoids toxic and pyrophoric P(III) precursors and harsh fluorinating agents like XeF₂. researchgate.netnih.gov |
| Alternative Energy | Visible-Light Photocatalysis | Metal-free synthesis of C2-linked phosphine oxides via radical addition to acetylene. rsc.org | Mild conditions, high energy efficiency, avoids transition-metal catalysts. rsc.orgrsc.org |
| Atom Economy | Addition Reactions | Radical difunctionalization of acetylene to form bis(phosphine oxide)ethanes. rsc.org | 100% atom economy, no byproducts generated. rsc.org |
| Waste Prevention | Solvent-Free Conditions | Microwave-assisted deoxygenation of phosphine oxides. rsc.org | Reduces solvent waste, shortens reaction times, and can improve yields. rsc.org |
By integrating these principles, the synthesis of this compound and other fluorinated phosphine oxides can be made significantly more sustainable, safer, and more efficient, aligning with the broader goals of modern chemical production. rsc.orggreenchemistry.school
Coordination Chemistry and Ligand Design Principles
Interaction of (2-Fluorophenyl)dimethylphosphine oxide with Transition Metal Centers
This compound is a tertiary phosphine (B1218219) oxide that serves as a versatile ligand in coordination chemistry. The defining feature of this class of ligands is the phosphoryl group (P=O), which dictates its primary mode of interaction with transition metals. The oxygen atom, possessing lone pairs of electrons and significant negative partial charge, acts as a hard Lewis base, showing a strong affinity for hard or borderline Lewis acidic metal centers. wikipedia.org The nature of the P=O bond is best described as semi-polar, with significant charge separation (P⁺-O⁻), which enhances the donor capability of the oxygen atom.
The predominant binding mode for this compound is as a monodentate ligand, coordinating to a metal center via the phosphoryl oxygen atom. wikipedia.org This M-O bond is the principal interaction, classifying the compound as an L-type ligand. Upon coordination, the geometry at the phosphorus atom remains tetrahedral. wikipedia.org
The coordination of one or more this compound ligands, along with other co-ligands, results in various coordination geometries around the metal center. The specific geometry is dictated by the metal's identity, oxidation state, and the steric demands of the entire ligand set. Common geometries observed in complexes with phosphine oxide ligands include:
Tetrahedral: Often seen with metals having a d¹⁰ configuration or when bulky ligands are present.
Square Planar: Typical for d⁸ metal ions such as Ni(II), Pd(II), and Pt(II). acs.org
Octahedral: A common geometry for a wide range of transition metals, particularly from the first row, accommodating up to six ligands. acs.org
In complexes containing multiple this compound ligands, they may arrange themselves in either cis or trans orientations, leading to geometric isomerism which can significantly impact the complex's properties and reactivity.
The substituents on the phosphorus atom—two methyl groups and a 2-fluorophenyl group—exert profound electronic and steric influences on the ligand's coordination behavior.
Electronic Influences: The Lewis basicity of the phosphoryl oxygen is modulated by the inductive and resonance effects of its substituents. The methyl groups are weakly electron-donating, which enhances the electron density on the oxygen. In contrast, the 2-fluorophenyl group is strongly electron-withdrawing. This is due to two factors: the general electron-withdrawing nature of an aryl group compared to an alkyl group, and the potent negative inductive effect (-I) of the highly electronegative fluorine atom at the ortho position. uq.edu.au This strong electron withdrawal reduces the electron density on the phosphorus atom and, subsequently, on the phosphoryl oxygen. As a result, this compound is expected to be a weaker Lewis base compared to trialkylphosphine oxides like trimethylphosphine (B1194731) oxide. wikipedia.org This modulation of donor strength is critical, as it affects the strength of the metal-ligand bond and the electronic properties of the resulting complex.
Steric Influences: Steric hindrance plays a crucial role in determining the stability and structure of the metal complex. illinois.edu While the two methyl groups are relatively small, the 2-fluorophenyl group, particularly due to the ortho-substituent, imposes significant steric bulk in the vicinity of the donor oxygen atom. This steric crowding can:
Limit the number of ligands that can coordinate to a single metal center.
Influence the preferred coordination geometry to minimize steric repulsion.
Create a well-defined chiral pocket around the metal's active site, which can be exploited to induce selectivity in catalytic reactions. nih.gov
Synthesis and Characterization of Metal Complexes Incorporating this compound
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a labile metal salt precursor in a suitable solvent. wikipedia.orgmdpi.com A general approach involves dissolving the metal precursor, such as a metal halide or a complex with weakly bound solvent molecules (e.g., acetonitrile), and a stoichiometric amount of the phosphine oxide ligand in a dry, inert solvent like dichloromethane, ethanol, or tetrahydrofuran. The mixture is often stirred at room temperature or gently heated to facilitate the displacement of the labile ligands and the formation of the desired complex. mdpi.com The resulting product can then be isolated by precipitation, evaporation of the solvent, or crystallization.
The characterization of these new complexes relies on a suite of spectroscopic and analytical techniques to confirm their identity and elucidate their structure.
| Technique | Information Obtained | Expected Observation for this compound Complexes |
|---|---|---|
| ³¹P{¹H} NMR Spectroscopy | Provides information about the chemical environment of the phosphorus nucleus. | A downfield shift in the ³¹P signal upon coordination to the metal, confirming the interaction between the ligand and the metal center. ucl.ac.uk |
| ¹⁹F NMR Spectroscopy | Sensitive to the electronic environment of the fluorine atom. | A shift in the ¹⁹F signal relative to the free ligand can provide secondary evidence of coordination and information about the electronic structure. |
| FT-IR Spectroscopy | Identifies the vibrational frequencies of functional groups. | A characteristic shift of the P=O stretching frequency (νP=O) to a lower wavenumber upon coordination. This indicates a weakening of the P=O bond as electron density is donated from the oxygen to the metal. manchester.ac.uk |
| Single-Crystal X-ray Diffraction | Provides the precise three-dimensional structure of the molecule in the solid state. | Definitive determination of M-O and P-O bond lengths, coordination geometry, and intermolecular interactions. The P-O bond is expected to elongate slightly upon coordination. wikipedia.org |
| Elemental Analysis | Determines the percentage composition of elements (C, H, N, etc.). | Confirms the empirical formula of the synthesized complex. |
Ligand Field Theory and Molecular Orbital Analysis of Metal-(2-Fluorophenyl)dimethylphosphine oxide Interactions
Ligand Field Theory (LFT) and Molecular Orbital (MO) theory provide a framework for understanding the electronic structure and bonding in transition metal complexes. wikipedia.org
From a Ligand Field Theory perspective, the this compound ligand is primarily considered a σ-donor. The lone pairs on the oxygen atom are directed towards the metal's d-orbitals. In an octahedral complex, this interaction has the greatest effect on the d-orbitals that point directly at the ligands (the e_g set: d_z² and d_x²-y²), raising their energy. The orbitals that lie between the axes (the t₂g set: d_xy, d_xz, d_yz) are less affected. This removal of degeneracy is known as ligand field splitting, and the energy difference between the e_g and t₂g sets is the ligand field splitting parameter (Δo). acs.org The magnitude of Δo is determined by the ligand's field strength. Due to the electron-withdrawing 2-fluorophenyl group, this compound is expected to be a weaker field ligand than simple trialkylphosphine oxides, resulting in a smaller Δo.
A Molecular Orbital analysis provides a more detailed picture of the bonding. The oxygen donor orbitals combine with metal orbitals of appropriate symmetry (s, p, and d) to form bonding and antibonding molecular orbitals. The interaction between the oxygen lone pair and a metal d-orbital forms a σ-bonding MO, which is lower in energy and primarily ligand-based, and a σ-antibonding MO, which is higher in energy and primarily metal-based. The non-bonding d-orbitals of the metal (e.g., the t₂g set in an octahedral field with only σ-donors) are less perturbed. The energy separation between these non-bonding orbitals and the σ-antibonding orbitals corresponds to the ligand field splitting (Δo). chembaby.ru
Rational Design of Modified Phosphine Oxide Ligands for Specific Catalytic Applications
Understanding the structure-property relationships of this compound allows for the rational design of new, modified ligands tailored for specific catalytic applications. rsc.org By systematically altering the electronic and steric properties of the ligand, one can fine-tune the performance of the metal catalyst. nih.gov
Key strategies for modification include:
Electronic Tuning: The electronic properties can be precisely adjusted by changing the substituent on the phenyl ring. Introducing strong electron-donating groups (e.g., methoxy, -OCH₃) at the para-position would increase the Lewis basicity of the oxygen, strengthening the M-L bond. Conversely, adding more powerful electron-withdrawing groups (e.g., trifluoromethyl, -CF₃) would decrease the basicity, making the ligand more easily dissociable. This allows for optimization of the catalyst's reactivity for different steps in a catalytic cycle. nih.gov
Steric Tuning: The steric profile can be modified to enhance selectivity. Replacing the methyl groups with bulkier alkyl groups (e.g., isopropyl or tert-butyl) would increase the steric hindrance around the metal center, potentially favoring the formation of less-coordinated species or improving enantioselectivity in asymmetric catalysis by creating a more defined chiral environment. illinois.eduweebly.com
Introduction of Hemilability: A powerful design strategy involves creating multifunctional ligands. By incorporating a second, soft donor atom (e.g., a phosphine group) into the ligand backbone, a bidentate, hemilabile ligand can be created. In such a system, the strong P=O bond can act as an "anchor," while the weaker M-P bond can reversibly dissociate to open up a coordination site for substrate binding and reaction, a highly desirable property in many catalytic processes. wikipedia.org
The following table summarizes how modifications could rationally alter ligand properties.
| Modification Strategy | Example Modification | Effect on Ligand Property | Potential Catalytic Application |
|---|---|---|---|
| Electronic Tuning | Replace 2-Fluoro with 4-Methoxy | Increases electron density on oxygen; stronger donor. | Stabilizing high-oxidation-state metal centers; increasing catalyst robustness. |
| Replace 2-Fluoro with 4-Trifluoromethyl | Decreases electron density on oxygen; weaker donor. | Facilitating ligand dissociation; increasing catalyst turnover rates. | |
| Steric Tuning | Replace methyl groups with tert-butyl groups | Significantly increases steric bulk (cone angle). | Enhancing enantioselectivity in asymmetric catalysis; promoting reductive elimination. |
| Add a bulky group at the 6-position of the phenyl ring | Creates a more defined steric pocket around the metal. | Improving substrate selectivity in reactions like hydroformylation or polymerization. | |
| Hemilability | Incorporate a diphenylphosphine (B32561) group (e.g., -(CH₂)₂-PPh₂) | Creates a bidentate P,O-ligand with hard (P=O) and soft (PR₂) donors. | Catalysis requiring vacant coordination sites, such as cross-coupling or hydrogenation. |
Catalytic Applications of 2 Fluorophenyl Dimethylphosphine Oxide and Its Derivatives
Homogeneous Catalysis Mediated by (2-Fluorophenyl)dimethylphosphine oxide Complexes
In homogeneous catalysis, phosphine (B1218219) oxides and their derivatives are primarily recognized for their role as ligands or pre-ligands that can coordinate with transition metals like palladium or nickel. mdpi.comunistra.fr Although often considered byproducts of reactions involving phosphines, they can also serve as crucial stabilizing ligands or participate directly in the catalytic cycle. acs.orgnih.gov
Phosphine oxides have been successfully employed as ligands or pre-ligands in a variety of palladium-catalyzed cross-coupling reactions. They can exist in equilibrium with their trivalent tautomer, phosphinous acid, which is a key intermediate for complexation with metal centers. researchgate.net This dual nature allows them to be effective in reactions like the Hirao reaction, a P-C bond-forming coupling. mdpi.com
Research on the Hirao reaction has shown that the electronic and steric properties of substituents on the aryl rings of diarylphosphine oxides significantly influence reaction rates. For instance, studies have demonstrated that diarylphosphine oxides bearing a methyl group at the ortho-position, such as (2-MeC₆H₄)₂P(O)H, lead to a much faster P-C coupling compared to unsubstituted diphenylphosphine (B32561) oxide. mdpi.com This suggests that an ortho-fluoro substituent in this compound could similarly influence catalytic activity through steric and electronic effects.
Furthermore, phosphine oxides like triphenylphosphine (B44618) oxide have been identified as effective stabilizing ligands in palladium-catalyzed cross-coupling reactions, preventing the precipitation of palladium black and thereby improving catalyst longevity and product yield. nih.gov In the cross-coupling of potassium aryldimethylsilanolates with aryl bromides, the addition of triphenylphosphine oxide led to significantly faster reactions and higher yields compared to ligandless systems. nih.gov
Table 1: Effect of Phosphine Oxide Ligands on Palladium-Catalyzed Cross-Coupling of 4-bromobenzotrifluoride
| Ligand | Reaction Time | Yield (%) |
|---|---|---|
| Triphenylphosphine oxide | 30 min | 79 |
This table is generated based on data for analogous phosphine oxide compounds to illustrate their potential efficacy. nih.gov
The phosphine oxide group is a competent directing group for C-H activation, a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds. epfl.ch This approach has been particularly fruitful in the synthesis of P-chiral and axially chiral biaryl phosphine oxides, which are highly valuable ligands for asymmetric catalysis. epfl.chresearchgate.net
In these transformations, an iridium(III) or palladium(II) catalyst coordinates to the oxygen atom of the phosphine oxide, facilitating the activation of an ortho-C-H bond on one of the aryl rings. epfl.chresearchgate.net This process forms a metallacyclic intermediate that can then react with a coupling partner, such as a diarylacetylene or an o-quinone diazide, to forge a new biaryl bond. epfl.chresearchgate.net While this research focuses on functionalizing the phosphine oxide itself, it underscores the strong coordinating ability of the P=O group, a property that would be central to the function of a this compound-metal complex in catalyzing C-H activation on other substrates.
Heterogeneous single-site catalysts based on metal oxides have also been developed for C-H activation, indicating the broad utility of metal-oxygen interactions in this field. nih.gov
The development of P-chiral phosphine oxides is a significant area of research, as these compounds are precursors to P-chiral phosphine ligands essential for asymmetric catalysis. researchgate.netnih.gov The synthesis of these molecules often relies on the desymmetrization of prochiral phosphine oxides or the kinetic resolution of racemic mixtures. researchgate.netnih.gov For example, N-heterocyclic carbene (NHC)-catalyzed desymmetric acylation of pro-chiral bisphenol phosphine oxides has been used to generate P-stereogenic phosphinates and triarylphosphine oxides with excellent enantioselectivity. nih.gov
Enzyme-catalyzed reactions have also been employed to achieve desymmetrization. The monoacetylation of prochiral bis(2-hydroxymethylphenyl)phosphine oxides using lipases can produce monoacetate products with high enantiomeric excess. mdpi.com These chiral products can then be transformed into valuable tridentate ligands. mdpi.com
While these examples describe the synthesis of chiral phosphine oxides rather than their direct use as catalysts, the resulting P-chiral ligands are subsequently used in a wide range of enantioselective transformations. The principles suggest that a chiral variant of this compound could be synthesized and its corresponding phosphine used to induce enantioselectivity in catalytic reactions.
Heterogeneous Catalysis Incorporating this compound Structures
Heterogenizing homogeneous catalysts by immobilizing them on solid supports offers significant advantages, including simplified catalyst-product separation, enhanced catalyst stability, and the potential for continuous flow processes. mdpi.comru.nl
Several strategies have been developed to immobilize phosphine oxide-based catalysts. One effective method involves anchoring phosphine oxide derivatives onto the surface of nanostructured materials like multiwalled carbon nanotubes (CNTs). mdpi.com This can be achieved by first oxidizing the CNTs to introduce oxygenated functional groups, followed by covalent attachment of an appropriately substituted phosphine oxide. For example, phosphine oxides with amino or azido (B1232118) functionalities can be grafted onto CNTs. mdpi.com
Another common support is silica (B1680970). tcichemicals.comrsc.orgnsf.gov Phosphine ligands functionalized with triethoxysilane (B36694) groups can be covalently bonded to silica surfaces through a silane (B1218182) coupling treatment. tcichemicals.com The resulting immobilized ligand can then be complexed with a metal, such as palladium, to create a solid-supported catalyst. The adsorption of phosphines and their oxides onto silica is driven by interactions between the phosphorus center or the P=O group and the surface silanol (B1196071) groups. rsc.orgnsf.gov
A key advantage of heterogeneous catalysts is their potential for recycling and reuse, which improves the economic and environmental sustainability of chemical processes. ru.nlnih.gov Studies on phosphine oxides immobilized on carbon nanotubes have demonstrated their robustness and reusability. mdpi.com
For instance, a palladium nanoparticle catalyst supported on CNTs decorated with phosphine derivatives was used for the Heck reaction between iodobenzene (B50100) and styrene. The catalyst could be recovered by simple filtration and reused for multiple cycles with only a gradual decrease in activity. mdpi.com
Table 2: Recyclability of a Heterogeneous Pd-Phosphine Nanocomposite in the Heck Reaction
| Cycle | Yield of trans-stilbene (B89595) (%) |
|---|---|
| 1 | 92 |
| 2 | 89 |
| 3 | 87 |
This table is based on data for a phosphine-decorated carbon nanotube catalyst, illustrating the typical performance of recyclable phosphine-based systems. mdpi.com
Similarly, polyisobutylene-supported phosphines, which are converted to their corresponding oxides during reactions like the Mitsunobu or aza-Wittig, can be recovered from the reaction mixture by phase separation. The resulting phosphine oxides can then be chemically reduced back to the active phosphine and reused, demonstrating a complete catalytic cycle that includes reagent regeneration. nih.gov This highlights the excellent stability and recyclability inherent in supported phosphine oxide systems.
Role of Phosphine Oxide Oxygen Atom in Catalytic Mechanisms
Information not available for this compound.
Reaction Mechanism Elucidation in Catalytic Cycles Involving this compound
Information not available for this compound.
Spectroscopic and Computational Investigations of 2 Fluorophenyl Dimethylphosphine Oxide
Advanced NMR Spectroscopy for Structural and Dynamic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure and dynamics of molecules like (2-Fluorophenyl)dimethylphosphine oxide in both solution and solid phases. By analyzing the magnetic properties of atomic nuclei such as ¹H, ¹³C, ¹⁹F, and ³¹P, researchers can gain detailed insights into the molecular framework, connectivity, and conformational behavior.
The chemical shifts observed in NMR spectra are highly sensitive to the electronic environment of each nucleus, providing a fingerprint of the molecule's structure.
Solution-State NMR:
In solution, typically using deuterated solvents like chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆), the compound can be thoroughly characterized.
¹H NMR: The proton NMR spectrum reveals signals for the aromatic protons on the fluorophenyl ring and the methyl protons attached to the phosphorus atom. The aromatic protons exhibit complex splitting patterns (multiplets) due to coupling with each other and with the phosphorus and fluorine nuclei. libretexts.org The methyl protons typically appear as a doublet due to coupling with the ³¹P nucleus. libretexts.org
¹³C NMR: The carbon spectrum shows distinct signals for the two methyl carbons and the six carbons of the fluorophenyl ring. The signals are split due to coupling with both phosphorus (¹JPC, ²JPC, etc.) and fluorine (¹JCF, ²JCF, etc.), which provides valuable information about the connectivity. The carbon directly bonded to fluorine (C-F) shows a large one-bond coupling constant (¹JCF), while the carbon bonded to phosphorus (C-P) shows a characteristic ¹JPC coupling. pressbooks.pub
¹⁹F NMR: The fluorine NMR spectrum provides a direct probe of the fluorine atom's environment. For this compound, a single resonance is expected. Its chemical shift is characteristic of a fluorine atom attached to an aromatic ring. ucsb.eduthermofisher.com This signal may appear as a multiplet due to coupling with nearby aromatic protons and the distant phosphorus nucleus.
³¹P NMR: Phosphorus-31 NMR is particularly informative for organophosphorus compounds. trilinkbiotech.com this compound exhibits a single peak in the phosphine (B1218219) oxide region of the spectrum. youtube.com The precise chemical shift can be influenced by the solvent and the electronic nature of the substituents on the phosphorus atom. trilinkbiotech.comyoutube.com
The following table summarizes representative solution-state NMR data.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 7.80 - 7.20 | m | - | Aromatic-H |
| 1.80 | d | JPH ≈ 13 Hz | P-(CH₃)₂ | |
| ¹³C | 162.0 | d | ¹JCF ≈ 250 Hz | C2 (C-F) |
| 134.0 - 120.0 | m | JPC, JFC | Aromatic-C | |
| 118.0 | dd | ¹JPC ≈ 90 Hz, ²JFC ≈ 20 Hz | C1 (C-P) | |
| 20.0 | d | ¹JPC ≈ 70 Hz | P-(CH₃)₂ | |
| ¹⁹F | -110 to -120 | m | - | Ar-F |
| ³¹P | ~30 - 35 | s | - | P=O |
| Note: The values presented are approximate and can vary based on solvent and experimental conditions. Data is compiled from general knowledge of similar structures. |
Solid-State NMR:
Two-dimensional NMR techniques are essential for unambiguously assigning signals and mapping the covalent structure of the molecule.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically over two or three bonds). For this compound, COSY would reveal the coupling network among the four adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon atoms to which they are directly attached. This allows for the straightforward assignment of the ¹³C signals for the protonated aromatic carbons and the methyl groups.
Variable-Temperature NMR (VT-NMR) is a powerful method for studying dynamic processes, such as bond rotation and conformational exchange. In this compound, rotation around the P-C(aryl) bond may be hindered at low temperatures. VT-NMR experiments could determine the energy barrier for this rotation by monitoring changes in the NMR spectra as the temperature is lowered. At the coalescence temperature, where two exchanging signals merge, the rate of exchange can be calculated, providing quantitative information about the molecule's flexibility.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Interactions
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint of its functional groups.
P=O Stretching: The most prominent feature in the IR spectrum of a phosphine oxide is the strong absorption band corresponding to the P=O stretching vibration. This typically appears in the range of 1150-1250 cm⁻¹. The exact frequency can be influenced by the electronegativity of the substituents and hydrogen bonding interactions.
Aromatic C-H and C=C Vibrations: The fluorophenyl group gives rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. C=C stretching vibrations within the ring appear in the 1450-1600 cm⁻¹ region.
C-F Stretching: The C-F stretching vibration gives a strong band in the IR spectrum, usually found in the 1100-1300 cm⁻¹ range.
P-CH₃ Vibrations: Vibrations associated with the P-CH₃ groups, including symmetric and asymmetric stretching and bending modes, will also be present.
Raman spectroscopy provides complementary information. nih.govresearchgate.net While the P=O stretch is also visible in the Raman spectrum, non-polar bonds like the aromatic C=C bonds often produce stronger Raman signals than IR signals. researchgate.net
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | Strong |
| P=O Stretch | 1250 - 1150 | Very Strong | Medium |
| C-F Stretch | 1300 - 1100 | Strong | Weak |
| P-C Stretch | 800 - 650 | Medium | Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (Mechanistic Insights)
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (C₈H₁₀FOP), the exact molecular weight is 172.0453 g/mol .
In an electron ionization (EI) mass spectrometer, the molecule is ionized to form a molecular ion (M⁺˙), which can then undergo fragmentation. chemguide.co.uk The analysis of these fragments provides insight into the molecule's structure. libretexts.orglibretexts.org
Expected Fragmentation Pattern:
Molecular Ion (M⁺˙): A peak at m/z = 172, corresponding to the intact molecular ion, would be expected.
Loss of a Methyl Group: A common fragmentation pathway for phosphine oxides is the cleavage of a P-C bond. miamioh.edu Loss of a methyl radical (•CH₃) would result in a fragment ion at m/z = 157 ([M-15]⁺). This is often a prominent peak.
Loss of the Fluorophenyl Group: Cleavage of the P-C(aryl) bond could lead to the loss of a fluorophenyl radical, resulting in a dimethylphosphine (B1204785) oxide cation, [(CH₃)₂P=O]⁺, at m/z = 77.
Aromatic Fragments: The formation of a fluorophenyl cation at m/z = 95 is also possible.
Analyzing these characteristic fragments helps to confirm the proposed structure of the molecule.
X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.gov While a specific crystal structure for this compound has not been found in the searched literature, this technique would provide invaluable data.
A crystallographic study would reveal:
Bond Lengths and Angles: Precise measurements of all bond lengths (P=O, P-C, C-F, C-C) and angles within the molecule. This would allow for comparison with theoretical calculations and related structures.
Molecular Conformation: The dihedral angle between the phenyl ring and the P=O bond would be determined, defining the molecule's preferred conformation in the solid state.
Intermolecular Interactions: The way molecules pack together in the crystal lattice is determined by non-covalent interactions such as hydrogen bonds (e.g., C-H···O=P), dipole-dipole interactions, and van der Waals forces. X-ray crystallography would identify and characterize these interactions, which govern the material's bulk properties.
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (T) serves as a powerful computational tool to investigate the electronic properties and reactivity of molecules. For this compound, DFT calculations provide insights into its molecular orbitals, charge distribution, and potential reaction mechanisms. These theoretical explorations are crucial for understanding the compound's behavior at a molecular level and for designing new materials and catalysts. The presence of a fluorine atom on the phenyl ring and the phosphoryl group (P=O) are expected to significantly influence the electronic characteristics of the molecule.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in determining the chemical reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. uq.edu.au A larger gap suggests higher stability and lower reactivity, whereas a smaller gap indicates a more reactive species. uq.edu.au
For this compound, the HOMO is anticipated to be localized primarily on the phenyl ring and the oxygen atom of the phosphine oxide group, which are the more electron-rich parts of the molecule. Conversely, the LUMO is expected to be distributed over the phosphorus atom and the fluorinated phenyl ring, indicating these are the regions susceptible to nucleophilic attack. The electron-withdrawing nature of the fluorine atom is predicted to lower the energy of the LUMO.
Table 1: Calculated Frontier Molecular Orbital Energies and Related Parameters for an Analogous Fluorophenyl Compound
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.57 |
| ELUMO | -2.09 |
| Energy Gap (ΔE) | 4.48 |
Data based on a related fluorophenyl derivative, presented for illustrative purposes. ajchem-a.com
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. ajchem-a.com The MEP map uses a color scale to represent different potential values on the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.net
In the case of this compound, the MEP surface is expected to show a significant negative potential around the oxygen atom of the phosphoryl group due to its high electronegativity and lone pairs of electrons. This makes the oxygen atom a primary site for interaction with electrophiles and for hydrogen bonding. researchgate.net The fluorine atom, also being highly electronegative, will contribute to a negative potential in its vicinity. Conversely, the phosphorus atom, being bonded to the electronegative oxygen, and the hydrogen atoms of the methyl groups will exhibit a positive potential, rendering them susceptible to nucleophilic attack.
Table 2: Predicted Electrostatic Potential Features of this compound
| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |
|---|---|---|
| Phosphoryl Oxygen | Highly Negative (Red) | Site for electrophilic attack and hydrogen bonding |
| Phosphorus Atom | Positive (Blue) | Susceptible to nucleophilic attack |
| Fluorine Atom | Negative (Red) | Influences local electronic environment |
| Phenyl Ring | Varied, generally less negative than oxygen | Can participate in π-stacking interactions |
| Methyl Hydrogens | Slightly Positive (Blue/Green) | Potential sites for weak interactions |
This table is illustrative and based on general principles of MEP analysis for similar functional groups. ajchem-a.comresearchgate.net
Computational modeling of reaction pathways allows for the investigation of potential chemical transformations involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the minimum energy paths, locate transition states, and calculate activation energies. This information is crucial for understanding reaction mechanisms and predicting reaction rates.
For instance, a common reaction involving phosphine oxides is their reduction. DFT calculations have been used to explain the paradoxical trend that electron-rich alkyl-substituted phosphine oxides are more readily reduced by silanes than electron-poor aryl-substituted ones. uq.edu.au Such studies involve locating the transition state for the hydride transfer from the silane (B1218182) to the phosphorus atom and analyzing the distortion and interaction energies. uq.edu.au
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Applications of 2 Fluorophenyl Dimethylphosphine Oxide in Organic Synthesis As a Reagent or Auxiliary
Reagent in Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions
The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for the synthesis of alkenes from carbonyl compounds. The Wittig reaction typically employs a phosphonium (B103445) ylide, while the HWE reaction utilizes a phosphonate (B1237965) carbanion. These reactions proceed through the formation of a phosphorus-containing intermediate, which then eliminates to form the desired alkene and a phosphine (B1218219) oxide or phosphate (B84403) byproduct.
There is no specific data available in the scientific literature detailing the use of (2-Fluorophenyl)dimethylphosphine oxide as a direct reagent or precursor in these olefination reactions. Typically, the phosphine oxide is a byproduct of the Wittig reaction. In the context of the HWE reaction, phosphonate esters are the key reagents, not phosphine oxides.
Table 1: Key Features of Wittig and Horner-Wadsworth-Emmons Reactions
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |
|---|---|---|
| Phosphorus Reagent | Phosphonium Ylide | Phosphonate Carbanion |
| Byproduct | Triphenylphosphine (B44618) oxide (typically) | Dialkyl phosphate salt |
| Stereoselectivity | Generally Z-selective for unstabilized ylides | Generally E-selective |
| Reactivity of Ylide/Carbanion | Highly reactive | More nucleophilic, less basic |
Role in Lewis Base Catalysis or Activation
Lewis base catalysis involves the donation of an electron pair from a Lewis base to an electrophile to accelerate a chemical reaction. Phosphine oxides, with their polarized P=O bond, can act as Lewis bases, with the oxygen atom being the electron-pair donor. This interaction can activate substrates, for example, by coordinating to Lewis acidic centers.
While various phosphine oxides have been explored as Lewis base catalysts, there are no specific reports on the application of this compound in this capacity. The electronic properties of the 2-fluoro substituent could potentially modulate the Lewis basicity of the phosphoryl oxygen, but without experimental data, its efficacy as a catalyst remains speculative.
Phase Transfer Catalysis Utilizing Phosphine Oxide Scaffolds
Phase transfer catalysis (PTC) facilitates the reaction between reactants located in different immiscible phases, typically an aqueous and an organic phase. The catalyst, often a quaternary ammonium (B1175870) or phosphonium salt, transports a reactant from one phase to another. While phosphonium salts are common phase transfer catalysts, phosphine oxides themselves are not typically used directly as phase transfer catalysts. However, they can be precursors to functionalized phosphonium salts.
No literature exists describing the use of this compound or its derivatives in phase transfer catalysis.
Stereochemical Control in Organic Transformations Facilitated by this compound
Chiral phosphine oxides have been successfully employed as auxiliaries or ligands to induce stereoselectivity in a variety of organic transformations. The stereogenic center can be at the phosphorus atom or within the substituents attached to it. The steric and electronic properties of the phosphine oxide can influence the transition state of a reaction, leading to the preferential formation of one stereoisomer.
There is no information available regarding the application of this compound in controlling stereochemistry. For this compound to be effective in asymmetric synthesis, it would need to be rendered chiral, for instance, by introducing a stereocenter on one of the methyl groups or by resolving the molecule if it were to adopt a stable, non-planar conformation.
Derivatization and Functionalization of 2 Fluorophenyl Dimethylphosphine Oxide
Modification of the Phenyl Ring for Tunable Electronic and Steric Properties
Altering the substitution pattern on the phenyl ring of (2-Fluorophenyl)dimethylphosphine oxide is a key strategy for modulating its electronic and steric characteristics. The introduction of different functional groups can influence the molecule's polarity, solubility, and binding interactions with biological targets.
A primary method for achieving this is through the synthesis of precursors that already contain the desired functional groups on the aromatic ring. For instance, palladium-catalyzed cross-coupling reactions between appropriately substituted aryl halides and a source of the dimethylphosphine (B1204785) oxide group, such as dimethylphosphine oxide (HP(O)Me₂), are commonly employed. enamine.net
A notable example involves the synthesis of amino-substituted analogues, which can serve as versatile intermediates for further derivatization. The synthesis of (2-amino-5-fluorophenyl)dimethylphosphine oxide has been achieved by coupling 4-fluoro-2-iodoaniline (B1303420) with dimethylphosphine oxide in the presence of a palladium catalyst like palladium(II) acetate (B1210297), a ligand such as Xantphos, and a base like potassium phosphate (B84403). google.com The introduction of the amino group not only modifies the electronic properties of the phenyl ring but also provides a reactive handle for subsequent reactions, such as nucleophilic substitution, to build more complex molecules. google.com
Table 1: Representative Modifications of the Phenyl Ring
| Position on Phenyl Ring | Substituent | Synthetic Precursor Example | Potential Effect | Reference |
|---|---|---|---|---|
| 5 | -NH₂ (Amino) | 4-Fluoro-2-iodoaniline | Increases polarity; provides a site for further functionalization. | google.com |
| Variable | -NO₂ (Nitro) | This compound | Electron-withdrawing; can be reduced to an amino group. | enamine.net |
| Variable | -Br (Bromo) | This compound | Electron-withdrawing; provides a site for cross-coupling reactions. | enamine.net |
Strategies for Further Functionalization at the Phosphorus Center
Functionalization at the tetrahedral phosphorus center allows for the modification of the steric bulk and the spatial arrangement of substituents around the phosphine (B1218219) oxide core. bldpharm.com Direct modification of the stable P-C bonds in this compound is challenging. Therefore, functionalization at the phosphorus center is typically achieved through the synthesis of analogues bearing different substituents from the outset.
One effective strategy involves the nucleophilic ring-opening of cyclic phosphorus precursors, such as 2-phenyl-1,2-oxaphospholane 2-oxide, with Grignard reagents. beilstein-journals.org This method allows for the introduction of a wide variety of alkyl or aryl groups at the phosphorus center in a regioselective manner, yielding P-chirogenic phosphine oxides. beilstein-journals.orggrafiati.com By analogy, starting with a 2-(2-fluorophenyl)-substituted oxaphospholane and reacting it with different Grignard reagents (e.g., methylmagnesium bromide), one could synthesize analogues where one or both methyl groups are replaced by other alkyl or aryl moieties.
Another versatile approach is to utilize different secondary phosphine oxides (R¹R²P(O)H) in the palladium-catalyzed cross-coupling reaction with a 2-fluoro-substituted aryl halide. By varying the R¹ and R² groups on the secondary phosphine oxide, a library of analogues with diverse functionalities at the phosphorus center can be generated. This method offers a modular and efficient route to derivatives with tailored properties.
Synthesis of Related Phosphine Oxide Analogues with Enhanced Reactivity or Selectivity
The synthesis of analogues of this compound is often driven by the search for compounds with improved properties, such as enhanced biological activity, better selectivity, or improved physicochemical characteristics like solubility. bldpharm.com The dimethylphosphine oxide (DMPO) moiety is increasingly recognized in medicinal chemistry for its ability to improve ADME (absorption, distribution, metabolism, and excretion) properties. enamine.net
A significant area of application is in the development of kinase inhibitors. For example, various phosphine oxide derivatives have been synthesized and investigated as inhibitors of Focal Adhesion Kinase (FAK), a target in cancer therapy. google.com The synthesis of these complex analogues often starts with the preparation of key building blocks, such as (2-aminophenyl)dimethylphosphine oxide or its fluorinated derivatives. google.com
The general synthetic route involves a palladium-catalyzed C-P bond formation between a secondary phosphine oxide and a functionalized aryl halide. organic-chemistry.org For instance, (2-aminophenyl)dimethylphosphine oxide can be prepared from 2-iodoaniline (B362364) and dimethylphosphine oxide. google.com This intermediate can then undergo further reactions. In one example, the amino group of a related compound, (2-amino-5-fluorophenyl)dimethylphosphine oxide, participates in a substitution reaction with a pyrimidine (B1678525) derivative as part of the synthesis of potent FAK inhibitors. google.com This modular approach allows for the combination of different fragments to optimize biological activity.
Table 2: Synthesis of Representative Phosphine Oxide Analogues
| Analogue Name | Key Precursors | Key Reaction Type | Purpose/Application | Reference |
|---|---|---|---|---|
| (2-Aminophenyl)dimethylphosphine oxide | 2-Iodoaniline; Dimethylphosphine oxide | Palladium-catalyzed cross-coupling | Intermediate for FAK inhibitors | google.com |
| (2-Amino-5-fluorophenyl)dimethylphosphine oxide | 4-Fluoro-2-iodoaniline; Dimethylphosphine oxide | Palladium-catalyzed cross-coupling | Intermediate for FAK inhibitors | google.com |
| Complex FAK Inhibitor | (2-Amino-5-fluorophenyl)dimethylphosphine oxide; 4-((4-chloro-5-(trifluoromethyl)pyrimidin-2-yl)amino) Benzyl benzoate | Nucleophilic aromatic substitution | Potential anticancer agent | google.com |
Emerging Research Directions and Future Perspectives
Integration of (2-Fluorophenyl)dimethylphosphine oxide in Flow Chemistry and Microreactor Technologies
The synthesis of functionalized phosphine (B1218219) oxides is increasingly benefiting from the adoption of flow chemistry and microreactor technologies. These approaches offer significant advantages over traditional batch processes, including enhanced safety, improved reaction control, higher yields, and the potential for seamless scalability. europa.eu While specific studies on the continuous flow synthesis of this compound are not yet prevalent in the literature, the successful application of these technologies to structurally similar arylphosphine oxides suggests a promising future.
Microreactors, with their high surface-area-to-volume ratio, facilitate rapid heat and mass transfer, which is particularly advantageous for managing the exothermic nature of many reactions in organophosphorus chemistry. rsc.org An efficient, catalyst-free method for the preparation of optically active and racemic mono-substituted t-butyl phosphinic chlorides from their corresponding phosphine oxides has been demonstrated under flow conditions. rsc.org This precedent indicates that the synthesis of this compound and its derivatives could be readily adapted to microreactor systems. Such an adaptation would not only improve the efficiency and safety of its production but also enable the on-demand synthesis of this important chemical building block.
Future research is anticipated to focus on developing and optimizing continuous flow methodologies for the synthesis of this compound. This will likely involve the design of specific microreactor configurations and the fine-tuning of reaction parameters to maximize conversion and purity.
Applications in Supramolecular Chemistry and Self-Assembly
The phosphine oxide group is a powerful hydrogen bond acceptor, a property that is fundamental to its utility in supramolecular chemistry and the design of self-assembling systems. The presence of a fluorine atom on the phenyl ring of this compound can further influence its intermolecular interactions through halogen bonding and dipole-dipole interactions.
While the direct application of this compound in supramolecular chemistry is an area ripe for exploration, studies on related phosphine oxides provide a strong foundation. For instance, the crystal structure of 4-(2,3,5,6-tetrafluoropyridyl)diphenylphosphine oxide reveals complex intermolecular interactions, including lone pair–π, weak hydrogen bonding, and C–H∙∙∙arene interactions, which dictate its solid-state assembly. nih.gov It is plausible that this compound could engage in similar, nuanced non-covalent interactions, making it a valuable synthon for the construction of intricate supramolecular architectures.
The ability of phosphonic acids, which share the P=O motif, to form self-assembled monolayers (SAMs) on various metal oxide surfaces is well-documented. researchgate.netnih.govmdpi.com These organized molecular layers have applications in surface engineering, corrosion protection, and electronics. The fluorination of the organic component in these SAMs can significantly alter the surface properties, such as hydrophobicity. This suggests that this compound, or its derivatives, could be explored for the formation of functional SAMs with tailored surface characteristics.
Future investigations will likely focus on the co-crystallization of this compound with various hydrogen bond donors to create novel supramolecular assemblies. Furthermore, its potential to form stable, ordered monolayers on different substrates will be a key area of research for developing new functional surfaces.
Development of Novel Materials Using this compound as a Building Block
The incorporation of phosphine oxide moieties into polymeric structures is a well-established strategy for enhancing flame retardancy, thermal stability, and adhesive properties. The unique combination of a phosphine oxide group and a fluorinated aromatic ring in this compound makes it an attractive building block for the synthesis of high-performance polymers and other advanced materials.
Research has demonstrated that phosphine oxide-containing polymers can be synthesized through various polymerization techniques, including palladium-mediated Suzuki cross-coupling reactions. scichina.com For example, a series of phosphine oxide-functionalized polyfluorene derivatives have been prepared and shown to possess interesting photophysical and electroluminescent properties. scichina.comshiftleft.com The introduction of a this compound unit into such polymer backbones could further modulate their electronic properties and potentially lead to materials with enhanced performance in organic light-emitting diodes (OLEDs) and other electronic devices.
The table below summarizes potential applications of materials derived from this compound.
| Material Type | Potential Application | Key Properties Conferred by this compound |
| Polymers | Flame retardants, high-performance plastics, OLEDs | Thermal stability, altered electronic properties, improved solubility |
| Nanoparticles | Catalysis, sensing, biomedical imaging | Modified surface chemistry, enhanced stability |
| Self-Assembled Monolayers | Corrosion protection, functional coatings | Tunable surface energy, hydrophobicity |
Future work in this area will likely involve the synthesis and characterization of a wider range of polymers and nanomaterials incorporating the this compound moiety. A key focus will be on elucidating the structure-property relationships to tailor materials for specific high-tech applications.
Theoretical Prediction of New Reactivity and Catalytic Activity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the reactivity and catalytic potential of molecules. researchgate.netrsc.org While specific DFT studies on this compound are not extensively reported, computational analyses of related phosphine oxides and fluorinated aromatic compounds provide valuable insights into its likely electronic structure and chemical behavior.
DFT calculations on phosphine oxide and fluorophosphine oxide have shown that the P=O bond is highly polar, with a significant negative charge on the oxygen atom. glaserchemgroup.com This polarity is key to the hydrogen bond accepting ability of phosphine oxides. The fluorine substituent in the ortho position of the phenyl ring in this compound is expected to have a significant electron-withdrawing effect, which would influence the electron density distribution across the entire molecule, including the P=O bond.
Computational studies are crucial for modeling catalytic cycles and predicting the efficacy of new catalysts. For instance, DFT has been used to investigate the mechanism of catalytic fluorination reactions and to understand the role of phosphine ligands in catalysis. researchgate.netnih.gov Theoretical predictions can guide the rational design of catalysts for specific transformations. It is anticipated that DFT calculations on this compound could predict its potential as a ligand in transition metal catalysis or as an organocatalyst itself.
The following table outlines key parameters that can be predicted through DFT calculations and their relevance to the reactivity and catalytic activity of this compound.
| Predicted Parameter | Relevance |
| Molecular Orbital Energies (HOMO/LUMO) | Predicts electrophilic/nucleophilic character and reactivity. |
| Electron Density Distribution | Indicates sites of potential coordination and reactivity. |
| Bond Dissociation Energies | Assesses the stability of the molecule and potential reaction pathways. |
| Transition State Geometries and Energies | Elucidates reaction mechanisms and predicts reaction rates. |
Future theoretical work will likely focus on detailed DFT studies of this compound to map its reactivity profile and to computationally screen its potential as a catalyst or ligand in a variety of organic transformations.
Environmental Implications and Sustainable Chemistry Aspects of Fluorinated Phosphine Oxides
The increasing use of organophosphorus and fluorinated compounds in various industrial and consumer products necessitates a thorough understanding of their environmental fate and the development of sustainable synthetic methodologies. osti.govaist.go.jpresearchgate.netmdpi.comnih.gov
Fluorinated organic compounds can be persistent in the environment due to the high strength of the carbon-fluorine bond. aist.go.jp While the specific environmental degradation pathways of this compound have not been detailed in the literature, studies on other fluorinated and organophosphorus compounds suggest that hydrolysis and microbial degradation could be potential routes for its breakdown. osti.govresearchgate.net However, the persistence of some fluorinated compounds raises concerns about their potential for bioaccumulation. nih.gov
From a sustainable chemistry perspective, the development of greener synthetic routes to fluorinated phosphine oxides is an active area of research. rsc.orgmdpi.comdovepress.com This includes the use of less hazardous reagents, milder reaction conditions, and processes that minimize waste generation. For example, microwave-assisted synthesis has been shown to be an effective and more environmentally friendly method for the preparation of aryl phosphonates and tertiary phosphine oxides. mdpi.comresearchgate.net Photocatalysis is another green approach that has been successfully employed for the synthesis of C2-linked phosphine oxides. rsc.org
The principles of green chemistry that are particularly relevant to the synthesis of this compound are summarized in the table below.
| Green Chemistry Principle | Application in the Synthesis of Fluorinated Phosphine Oxides |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |
| Use of Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with greener alternatives such as water or ionic liquids, or performing reactions under solvent-free conditions. |
| Design for Energy Efficiency | Utilizing energy-efficient methods like microwave irradiation or photocatalysis to reduce energy consumption. |
| Use of Catalysis | Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. |
Future research in this domain will be directed towards a comprehensive assessment of the environmental impact of fluorinated phosphine oxides, including their persistence, toxicity, and degradation pathways. Concurrently, the development of highly efficient and sustainable synthetic methods will be crucial to ensure the environmentally responsible production and application of these valuable compounds.
Q & A
Q. What are the common synthetic routes for preparing (2-fluorophenyl)dimethylphosphine oxide, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound is typically synthesized via:
- Pd-catalyzed cross-coupling : Bromo/iodopyridines react with dimethylphosphine oxide using Pd₂(dba)₃/Xantphos, yielding phosphine oxide-substituted pyridines under mild conditions .
- Reactions with o-quinone methides : Generated from 2-tosylalkyl phenols under basic conditions, these react with diphenylphosphine oxide derivatives to form diarylmethyl phosphine oxides in up to 92% yield .
Q. Key Factors Affecting Yield/Purity :
- Catalyst selection : Palladium systems favor coupling efficiency.
- Base and temperature : Strong bases (e.g., K₂CO₃) and controlled heating (50–80°C) improve regioselectivity.
- Purification : Column chromatography or recrystallization removes byproducts.
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| Pd-catalyzed coupling | Pd₂(dba)₃/Xantphos, 80°C | 60–80% | |
| o-Quinone methide route | Basic conditions, RT to 60°C | ≤92% |
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/³¹P NMR : Confirms substitution patterns and phosphorus environment. For example, ³¹P NMR typically shows a singlet near δ 25–35 ppm for phosphine oxides .
- X-ray crystallography : Resolves steric effects of the 2-fluorophenyl group and hydrogen-bonding interactions .
- HPLC with chiral columns : Essential for enantiomeric resolution (e.g., Chiralpak® AD-H column) .
- Mass spectrometry (HRMS) : Validates molecular weight (C₈H₉FOP, MW 172.12) .
Q. How does the electronic nature of the 2-fluorophenyl group influence the physicochemical properties and reactivity of dimethylphosphine oxide derivatives?
Methodological Answer: The fluorine substituent :
- Enhances hydrogen-bond acceptor capacity via its electronegativity, improving solubility in polar solvents (e.g., DMSO) .
- Modulates electron density at phosphorus, altering reactivity in nucleophilic substitutions or coordination to metals .
- Stabilizes intermediates in catalytic cycles through ortho-fluorine effects , as seen in ALK inhibitor brigatinib’s pharmacokinetics .
Advanced Research Questions
Q. What catalytic systems are optimal for incorporating this compound into complex heterocyclic frameworks?
Methodological Answer:
- Palladium-based systems : Pd₂(dba)₃ with Xantphos enables C–P bond formation in pyridines and biphenyls .
- Copper-assisted cross-coupling : CuI enhances regioselectivity in aryl-phosphorylation reactions .
- Microwave-assisted annulations : Accelerates stereocontrolled cyclizations with diazo compounds (e.g., 60°C, 30 min) .
Q. Optimization Tips :
- Use anhydrous conditions to prevent hydrolysis of phosphine oxides.
- Screen ligands (e.g., S-PHOS) to reduce steric hindrance from the 2-fluorophenyl group .
Q. How can researchers resolve contradictions in reported data regarding the stereochemical outcomes of phosphine oxide-mediated reactions?
Methodological Answer:
- Systematic replication : Vary reaction parameters (solvent, temperature, catalyst loading) to identify outliers .
- Advanced analytical validation : Compare ¹H NMR coupling constants and X-ray data to confirm stereochemistry .
- Computational modeling : DFT calculations predict preferred transition states (e.g., Gaussian 16) .
Case Study : Conflicting yields in Pd-catalyzed couplings may arise from trace moisture; rigorous drying of reagents resolves discrepancies .
Q. What strategies exist for achieving enantioselective synthesis of P-stereogenic this compound derivatives?
Methodological Answer:
- Chiral resolution : Use HPLC with polysaccharide-based columns (e.g., Chiralpak® IA) for enantiomer separation .
- Asymmetric catalysis : Chiral ligands like BINAP induce stereoselectivity during C–P bond formation .
- Dynamic kinetic resolution (DKR) : Combine chiral auxiliaries (e.g., menthol esters) with enzymatic catalysts .
Challenges : The 2-fluorophenyl group’s steric bulk may reduce enantiomeric excess (ee); optimizing steric/electronic ligand tuning mitigates this .
Data Contradiction Analysis
Example : Discrepancies in reported yields for o-quinone methide reactions (60–92%) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
